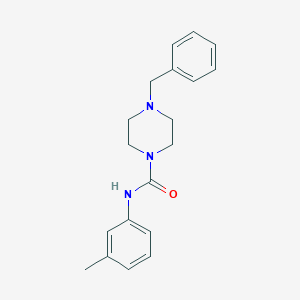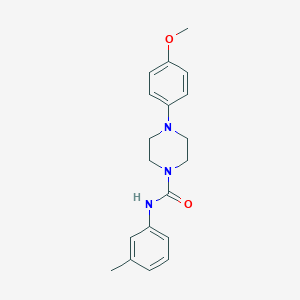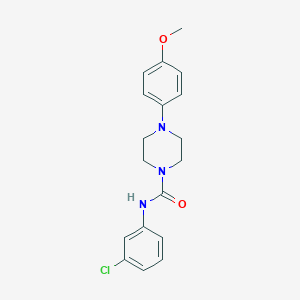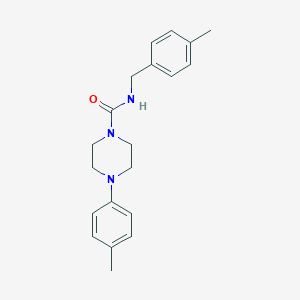![molecular formula C20H20FN3O3 B281959 4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281959.png)
4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[4-(4-Fluorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, commonly known as FAPA, is a chemical compound that has been extensively studied for its potential pharmacological applications. FAPA belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of FAPA is not fully understood. However, it has been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. FAPA has also been shown to inhibit the reuptake of dopamine and serotonin, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration is believed to be responsible for the pharmacological effects of FAPA.
Biochemical and Physiological Effects:
FAPA has been shown to exhibit various biochemical and physiological effects. It has been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. FAPA has also been shown to inhibit the reuptake of dopamine and serotonin, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration is believed to be responsible for the pharmacological effects of FAPA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FAPA is that it has been extensively studied for its potential pharmacological applications. This means that there is a wealth of information available on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, one of the limitations of FAPA is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments to fully understand its pharmacological effects.
Orientations Futures
There are several future directions for the study of FAPA. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to further investigate its mechanism of action and to design experiments to fully understand its pharmacological effects. Additionally, the development of new synthesis methods for FAPA may lead to the discovery of new analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of FAPA involves the reaction of 4-(4-Fluorophenyl)-1-piperazine with 4-chloro-4-oxobut-2-enoic acid in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain pure FAPA. This synthesis method has been optimized and has been shown to yield high purity FAPA.
Applications De Recherche Scientifique
FAPA has been extensively studied for its potential pharmacological applications. It has been shown to exhibit various biological activities such as antipsychotic, antidepressant, and anxiolytic effects. FAPA has also been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. FAPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C20H20FN3O3 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(Z)-4-[4-[4-(4-fluorophenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H20FN3O3/c21-15-1-5-17(6-2-15)23-11-13-24(14-12-23)18-7-3-16(4-8-18)22-19(25)9-10-20(26)27/h1-10H,11-14H2,(H,22,25)(H,26,27)/b10-9- |
Clé InChI |
IJZURFAHRIKADK-KTKRTIGZSA-N |
SMILES isomérique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)C3=CC=C(C=C3)F |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC=C(C=C3)F |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)
![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)

